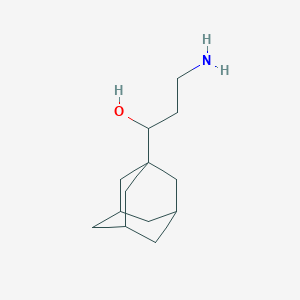
N-(5-cyano-2-methanesulfonylphenyl)acetamide
Vue d'ensemble
Description
N-(5-cyano-2-methanesulfonylphenyl)acetamide is a chemical compound with the molecular formula C10H10N2O3S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of N-(5-cyano-2-methanesulfonylphenyl)acetamide consists of a cyano group (-CN), a methanesulfonyl group (-SO2CH3), and an acetamide group (-CONH2) attached to a phenyl ring . The molecular weight of this compound is 238.27 g/mol.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
N-(5-cyano-2-methanesulfonylphenyl)acetamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and acetamide groups are reactive sites that facilitate the formation of diverse heterocyclic frameworks when reacted with bidentate reagents . This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biological Activity Profiling
The derivatives of cyanoacetamide, including N-(5-cyano-2-methanesulfonylphenyl)acetamide , have been reported to exhibit a range of biological activities. This makes them interesting targets for biochemists seeking to develop new chemotherapeutic agents . Their potential in drug discovery is significant, especially in the search for compounds with novel mechanisms of action.
Chemotherapeutic Agent Development
The compound’s ability to form various organic heterocycles has implications for evolving better chemotherapeutic agents. By building on the synthetic utility of N-(5-cyano-2-methanesulfonylphenyl)acetamide , researchers can create novel compounds with potential anticancer properties .
Antioxidant Properties
Modifications of flavonoids with acetamide groups, which include compounds like N-(5-cyano-2-methanesulfonylphenyl)acetamide , can significantly affect their bioavailability and antioxidant properties. These properties are critical in the biological applications of flavonoids, suggesting a role for the compound in enhancing the efficacy of natural antioxidants .
ADMET Toxicity Studies
The compound is also used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to understand the pharmacokinetic and toxicological profile of new drug candidates. This is crucial in the early stages of drug development to ensure safety and efficacy .
Reference Standard for Pharmaceutical Testing
N-(5-cyano-2-methanesulfonylphenyl)acetamide: serves as a high-quality reference standard in pharmaceutical testing. It helps in ensuring the accuracy of analytical methods and the reliability of test results during the quality control of pharmaceutical products .
Organic Synthesis Methodology
The compound is involved in the development of new organic synthesis methodologies. For instance, its neat reaction with amines without solvent or heat represents an economical and environmentally friendly approach to preparing cyanoacetamide derivatives .
Educational and Research Tool
In academic settings, N-(5-cyano-2-methanesulfonylphenyl)acetamide is used as a tool to teach and research synthetic organic chemistry. Its reactions and transformations provide a practical context for understanding chemical reactivity and synthesis strategies .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-cyano-2-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7(13)12-9-5-8(6-11)3-4-10(9)16(2,14)15/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGDEAYWODXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238356 | |
| Record name | Acetamide, N-[5-cyano-2-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258649-82-9 | |
| Record name | Acetamide, N-[5-cyano-2-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[5-cyano-2-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)

![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)










![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)